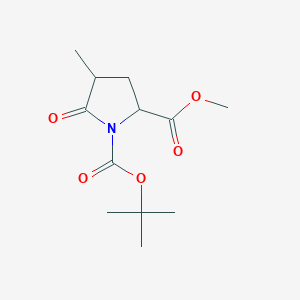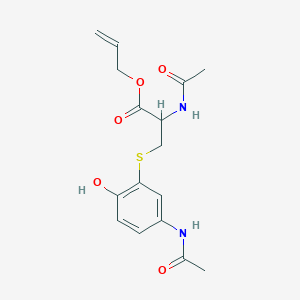![molecular formula C10H18N2S B12103699 (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine” is a chemical compound with the following properties:
CAS Number: 1340454-83-2
Molecular Formula: CHNS
Molecular Weight: 198.33 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between 3-methylbutan-2-amine and 1-(1,3-thiazol-2-yl)propan-1-amine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions::Solvent: Organic solvent (e.g., dichloromethane, ethanol)
Temperature: Room temperature or slightly elevated
Catalyst: None required
Industrial Production Methods:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above-described route.
Analyse Chemischer Reaktionen
Reactions::
Nucleophilic Substitution: The key reaction for its synthesis.
Other Reactions: Limited information is available, but it may undergo further transformations.
Base-Catalyzed Nucleophilic Substitution:
Major Products:: The major product is “(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine” itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have pharmacological properties.
Industry: Limited information, but it could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, “(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine” stands out due to its unique structure. Similar compounds include tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride .
Eigenschaften
Molekularformel |
C10H18N2S |
|---|---|
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)8(3)12-9(4)10-11-5-6-13-10/h5-9,12H,1-4H3 |
InChI-Schlüssel |
PXPJVWXZPOPXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC(C)C1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)
![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)


![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)
![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)




![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)
